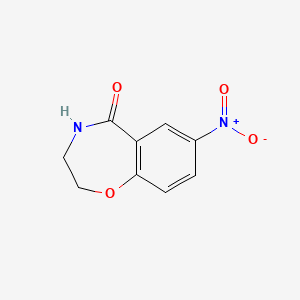

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9-7-5-6(11(13)14)1-2-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXGFMXLKHZJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Chemical Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide details a plausible synthetic route, based on established chemical principles for related benzoxazepinone scaffolds. Furthermore, it offers an in-depth characterization of the molecule through a predictive analysis of its spectral data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The potential biological significance of this nitro-substituted benzoxazepinone is also discussed, drawing parallels with structurally similar compounds that have shown promise in various therapeutic areas. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel benzoxazepinone derivatives for drug discovery.

Introduction: The Benzoxazepinone Scaffold and the Significance of Nitro-Substitution

The 1,4-benzoxazepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This seven-membered heterocyclic structure, containing both oxygen and nitrogen atoms fused to a benzene ring, offers a three-dimensional architecture that can effectively interact with a variety of biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of Traf2- and Nck-interacting protein kinase (TNIK) for the treatment of colorectal cancer.[1]

The introduction of a nitro group (-NO2) onto an aromatic ring can profoundly influence a molecule's physicochemical and biological properties. The strong electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire molecule, affecting its reactivity, polarity, and potential for intermolecular interactions.[2][3][4] In many instances, the nitro group acts as a pharmacophore, contributing directly to the biological activity of the compound. Nitro-containing compounds have a well-documented history as antimicrobial, anticancer, and antiparasitic agents.[2][3] The presence of a nitro group at the 7-position of the 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core is therefore anticipated to impart unique chemical and biological characteristics to the molecule, making it a compelling target for synthesis and investigation.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach involves the intramolecular cyclization of a suitable linear precursor. The key disconnection would be the amide bond within the seven-membered ring, leading back to an N-substituted 2-aminophenol derivative.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of N-(2-hydroxy-4-nitrophenyl)-3-chloropropanamide

-

Dissolution: Dissolve 2-amino-5-nitrophenol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 3-chloropropionyl chloride in the same solvent dropwise to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form this compound

-

Dissolution: Dissolve the purified N-(2-hydroxy-4-nitrophenyl)-3-chloropropanamide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a strong, non-nucleophilic base, such as potassium carbonate or sodium hydride, to the solution. The base will deprotonate the phenolic hydroxyl group, facilitating the intramolecular nucleophilic substitution.

-

Cyclization: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product may precipitate out of solution and can be collected by filtration. If not, extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Caption: Proposed synthetic pathway.

Structural Elucidation and Characterization

A comprehensive structural analysis is crucial for confirming the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from key analytical techniques.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 208.17 g/mol |

| Appearance | Likely a pale yellow to yellow solid |

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to provide key information about the number and chemical environment of the protons in the molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet | 1H | NH (Amide) | The amide proton is typically deshielded and appears as a broad singlet. |

| ~8.1 | Doublet | 1H | Ar-H (H6) | This proton is ortho to the nitro group and will be significantly deshielded. |

| ~7.9 | Doublet of doublets | 1H | Ar-H (H8) | This proton is meta to the nitro group and ortho to the ether oxygen. |

| ~7.2 | Doublet | 1H | Ar-H (H9) | This proton is para to the nitro group. |

| ~4.4 | Triplet | 2H | O-CH₂ -CH₂ | These protons are adjacent to the ether oxygen and will be deshielded. |

| ~2.8 | Triplet | 2H | CH₂-CH₂ -C=O | These protons are adjacent to the carbonyl group. |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O (Amide) | The carbonyl carbon of the amide will be significantly downfield. |

| ~155 | Ar-C -O | The aromatic carbon attached to the ether oxygen. |

| ~145 | Ar-C -NO₂ | The aromatic carbon attached to the nitro group. |

| ~140 | Ar-C -N | The aromatic carbon attached to the amide nitrogen. |

| ~128 | Ar-C H (C8) | Aromatic methine carbon. |

| ~122 | Ar-C H (C6) | Aromatic methine carbon. |

| ~118 | Ar-C H (C9) | Aromatic methine carbon. |

| ~68 | O-C H₂ | The carbon adjacent to the ether oxygen. |

| ~35 | C H₂-C=O | The carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (Amide) |

| ~1520 and ~1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Impact - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 208, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of NO₂ (m/z = 162)

-

Loss of C₂H₄O (ethylene oxide) from the seven-membered ring.

-

Fragments corresponding to the substituted aromatic portion of the molecule.

-

Potential Biological Significance and Applications

The unique structural features of this compound suggest several avenues for its potential biological application.

-

Anticancer Activity: As previously mentioned, benzoxazepinone derivatives have shown promise as anticancer agents.[1] The presence of the nitro group, a common feature in many anticancer drugs, may enhance this activity. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that are toxic to cancer cells.

-

Antimicrobial Properties: A vast number of nitroaromatic compounds exhibit potent antimicrobial activity.[2][3] The mechanism often involves the reduction of the nitro group by microbial nitroreductases to form radical species that damage cellular components. Therefore, this compound warrants investigation as a potential antibacterial or antifungal agent.

-

Enzyme Inhibition: The rigid, three-dimensional structure of the benzoxazepinone core makes it an attractive scaffold for designing enzyme inhibitors. The specific substitution pattern of the nitro group can be tailored to achieve selective binding to the active site of target enzymes implicated in various diseases.

Sources

- 1. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

[1]

Executive Summary

This compound (CAS: 21228-43-3 ) is a bicyclic heterocycle featuring a benzene ring fused to a seven-membered oxazepine lactam.[1] Unlike its six-membered analog (benzoxazinone), the 1,4-benzoxazepine scaffold possesses unique conformational flexibility that allows it to mimic peptide turns, making it a "privileged structure" in drug discovery.

This molecule serves as a high-value intermediate for synthesizing CNS-active agents, WDR5 inhibitors (oncology), and protease inhibitors. The C7-nitro group acts as a strategic "synthetic handle"—readily reducible to an amine for late-stage diversification—while simultaneously modulating the electronic density of the aromatic core.

Chemical Identity & Structural Architecture[2]

Core Identifiers

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 21228-43-3 |

| Molecular Formula | C |

| Molecular Weight | 208.17 g/mol |

| SMILES | O=C1NCCOc2ccc([O-])cc21 |

| Core Scaffold | 1,4-Benzoxazepine |

| Electronic Character | Electron-deficient aromatic core (due to 7-NO |

Structural Alert: The 1,4 vs. 1,5 Isomerism

Researchers must distinguish this compound from its isomers. The 1,4-isomer (target) features the oxygen attached directly to the benzene ring at position 1, with the nitrogen at position 4 separated by an ethylene bridge.

-

1,4-benzoxazepin-5-one: Oxygen at 1 (phenol ether linkage), Carbonyl at 5.

-

1,5-benzoxazepin-4-one: Nitrogen at 1 (aniline linkage), Carbonyl at 4.

-

Differentiation: The 1,4-isomer is generally more metabolically stable against hydrolytic ring-opening compared to the 1,5-isomer due to the stability of the phenoxy-ether bond.

Synthetic Methodology: The Schmidt Rearrangement

The most robust, self-validating synthesis for this scaffold utilizes the Schmidt rearrangement of a chromanone precursor. This method is preferred over condensation reactions for its regioselectivity.

Reaction Logic

The reaction inserts a nitrogen atom into the C-C bond adjacent to the carbonyl of 6-nitrochroman-4-one. The migration of the aryl ring is preferred over the alkyl group due to electronic stabilization, yielding the 1,4-benzoxazepine (lactam) as the major product.

Protocol (Standardized)

-

Precursor: Dissolve 6-nitrochroman-4-one (1.0 eq) in Methanesulfonic acid (MsOH) or concentrated H

SO -

Reagent Addition: Add Sodium Azide (NaN

, 1.2 eq) portion-wise at 0°C. Caution: Hydrazoic acid (HN -

Rearrangement: Stir at 0°C for 1 hour, then warm to RT (25°C) for 3–6 hours.

-

Quench: Pour reaction mixture over crushed ice/water.

-

Isolation: The product precipitates as a solid. Filter and wash with cold water and NaHCO

(to remove acid traces). -

Purification: Recrystallize from Ethanol/DMF.

Visualized Workflow (DOT)

Caption: Step-by-step Schmidt rearrangement protocol for synthesizing the 1,4-benzoxazepin-5-one core.

Physicochemical Properties & Profiling

Solubility & Lipophilicity

The 7-nitro group significantly impacts the solvation profile. While the lactam core is polar, the nitro group and benzene ring provide lipophilicity.

| Parameter | Value (Predicted/Observed) | Interpretation |

| LogP | 1.1 – 1.5 | Moderately lipophilic; suitable for CNS penetration if optimized. |

| TPSA | ~85 Ų | < 90 Ų suggests good oral bioavailability and potential BBB permeability. |

| Water Solubility | Low (< 0.1 mg/mL) | Requires co-solvents (DMSO, PEG-400) for biological assays. |

| pKa (Amide) | ~13–14 | The lactam NH is non-basic; deprotonation requires strong bases (e.g., NaH). |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., WDR5 WIN-site). |

| H-Bond Acceptors | 4 (C=O, Ether O, NO | High capacity for receptor interaction. |

Stability Profile

-

Hydrolytic Stability: The 7-membered lactam is kinetically stable at physiological pH (7.4). However, prolonged exposure to strong acids or bases at elevated temperatures will hydrolyze the amide bond, opening the ring to form the amino-acid derivative.

-

Metabolic Stability: The 1,4-benzoxazepine scaffold is generally more resistant to oxidative metabolism than open-chain analogs. However, the nitro group is a metabolic "soft spot" susceptible to nitroreduction by hepatic enzymes (reductases), converting it to the amine (–NH

) or hydroxylamine.

Biological & Medicinal Significance

The 7-nitro-1,4-benzoxazepin-5-one is not just a building block; it acts as a bioisostere for quinolinones and benzodiazepines.

Mechanism of Action (Scaffold Level)

-

Conformational Mimicry: The 7-membered ring adopts a twisted boat conformation that mimics the

-turn of peptides. This allows it to disrupt Protein-Protein Interactions (PPIs). -

WDR5 Inhibition: Research indicates that 1,4-benzoxazepin-5-ones bind to the WIN-site of WDR5 (an epigenetic target), where the lactam carbonyl forms a hydrogen bond with the backbone of the protein.

-

Nitro Group Function: In early discovery, the nitro group locks the electron density. In later optimization, it is reduced to an aniline to attach solubilizing groups or warheads via amide coupling.

Metabolic Pathway Visualization

Caption: Primary metabolic (nitroreduction) and degradation (hydrolysis) pathways.

Experimental Handling & Safety

-

Solubility Protocol: For in vitro assays, dissolve the solid in 100% DMSO to create a 10 mM stock solution. Sonicate if necessary. Dilute into aqueous buffer only immediately prior to use to prevent precipitation.

-

Detection:

-

UV/Vis: Strong absorption ~260–300 nm (aromatic/nitro conjugation).

-

LC-MS: Detect in Positive Mode [M+H]

= 209.17.

-

-

Safety: The compound is a nitro-aromatic. While specific toxicity data may be sparse, treat as potentially mutagenic (Ames positive risk) until proven otherwise. Handle in a fume hood.

References

-

Vertex AI Search. (2025). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. National Institutes of Health (PMC). Link

-

CymitQuimica. (2025).[2] Product Data: this compound (CAS 21228-43-3).[1] Link

-

PubChem. (2025). Compound Summary: 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one (Structural Analog Comparison). National Library of Medicine. Link

-

ResearchGate. (2023). Characteristic 1,4‐benzoxazepine compounds with anticancer activity. Link

-

Journal of Organic Chemistry. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization. ACS Publications. Link

A Technical Guide to the Pharmacological Landscape of 7-Nitro-Benzoxazepine Derivatives

This guide provides an in-depth exploration of 7-nitro-benzoxazepine derivatives, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. We will delve into their synthesis, pharmacological activities, and underlying mechanisms of action, offering a technical resource for researchers and drug development professionals. The structure of this document is designed to logically present the scientific narrative, moving from the foundational chemistry to the preclinical evidence of their therapeutic promise.

The Benzoxazepine Scaffold and the Influence of the 7-Nitro Moiety

Benzoxazepines are bicyclic heterocyclic compounds containing a benzene ring fused to a seven-membered oxazepine ring.[1][2] This core structure is a recognized pharmacophore, and its derivatives have been extensively studied for their wide-ranging biological activities.[1][3] The introduction of a nitro group (NO₂) at the 7-position of the benzoxazepine ring is a key structural modification. The potent electron-withdrawing nature of the nitro group can significantly alter the molecule's electronic distribution, polarity, and ability to participate in hydrogen bonding. These modifications are crucial in modulating the compound's interaction with biological targets, thereby influencing its pharmacological profile and potency. While the broader class of benzoxazepines exhibits activities ranging from anticonvulsant to antipsychotic, the 7-nitro substitution has been particularly associated with promising anticancer and neuroprotective effects.[4][5]

Anticancer Potential: A Primary Therapeutic Avenue

A significant body of research has highlighted the potent antiproliferative activity of 7-nitro-benzoxazepine derivatives against various cancer cell lines. This has established them as a promising class of compounds for oncological drug discovery.

Cytotoxic Activity and Selectivity

Numerous studies have demonstrated that these compounds can inhibit the growth of cancer cells, particularly in breast cancer models. For instance, certain (RS)-6-substituted-7- or 9-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-7H or 9H-purines, which feature a nitrobenzenesulfonyl group, have shown impressive potency. The compound (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine, for example, exhibited an IC₅₀ value of 0.166 μM against the MDA-MB-231 human breast cancer cell line.[4] Importantly, many of these new benzoxazepine derivatives show selectivity, inhibiting the growth of breast cancer cell lines like MCF-7 and MDA-MB-231 without significant cytotoxicity to normal cells, such as HEK-293.[6]

| Compound ID | Cell Line | IC₅₀ (μM) | Reference |

| (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine (14) | MDA-MB-231 | 0.166 | [4] |

| Zepin-16 | MDA-MB-231 | 0.03 (mM) | [7] |

| Zepin-25 | MDA-MB-231 | 0.02 (mM) | [7] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of 7-nitro-benzoxazepine derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. The (R)-enantiomer of compound 14 was found to induce apoptosis in up to 52.5% of the MCF-7 cell population after 48 hours, a rate more potent than the clinically used drug paclitaxel.[4] The growth inhibition is also linked to the arrest of the cell cycle at the G₀/G₁ phase, preventing the cells from progressing towards DNA synthesis and mitosis.[6] Some derivatives have been shown to induce apoptosis through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7]

Figure 1. Simplified intrinsic apoptosis pathway induced by 7-nitro-benzoxazepine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The assessment of the cytotoxic effects of 7-nitro-benzoxazepine derivatives on cancer cells is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[3][8]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized benzoxazepine derivatives for a defined period, typically 24 to 48 hours.[3][8]

-

MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Neuroprotective Potential

Beyond oncology, benzoxazepine derivatives have shown promise as neuroprotective agents, with potential applications in treating neurodegenerative diseases and ischemic brain injury.

Mechanism of Action: Antioxidant and Receptor-Modulating Effects

The neuroprotective capacity of this class of compounds is often linked to their ability to counteract oxidative stress, a key factor in neuronal degeneration.[9] Some 1,4-benzoxazepine derivatives have been specifically designed as selective 5-HT1A receptor agonists, demonstrating a remarkable neuroprotective effect in a transient middle cerebral artery occlusion (t-MCAO) model, which simulates ischemic stroke.[10] While research on 7-nitro derivatives in this specific context is still emerging, related benzoxazole compounds have been shown to protect PC12 cells from β-amyloid-induced apoptosis and reduce the hyperphosphorylation of tau protein, key pathologies in Alzheimer's disease.[8] This protection is mediated through the Akt/GSK-3β/NF-κB signaling pathway.[8]

Figure 2. Neuroprotective signaling modulated by related benzoxazole derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to evaluate the neuroprotective effects of these compounds involves using a neuronal cell line (e.g., PC12) and inducing toxicity with a neurotoxin like β-amyloid peptide (Aβ₂₅₋₃₅).

Methodology:

-

Cell Culture and Differentiation: PC12 cells are cultured and often differentiated into a neuronal phenotype using nerve growth factor (NGF).

-

Pre-treatment: Cells are pre-treated with various concentrations of the 7-nitro-benzoxazepine derivative for a specified time.

-

Induction of Neurotoxicity: The neurotoxin (e.g., 20 μM Aβ₂₅₋₃₅) is added to the culture medium to induce cell damage and apoptosis.[8]

-

Co-incubation: The cells are co-incubated with the compound and the neurotoxin for 24-48 hours.

-

Viability Assessment: Cell viability is assessed using methods like the MTT assay, as described previously. An increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

-

Mechanistic Studies: Further analysis, such as Western blotting, can be performed to measure the expression levels of key proteins in signaling pathways (e.g., phosphorylated Akt, GSK-3β) to elucidate the mechanism of action.[8]

Synthesis and Structure-Activity Relationships

The synthesis of 7-nitro-benzoxazepine derivatives often involves multi-step processes. A common route includes key reactions like the Mitsunobu reaction for forming ether linkages, followed by reduction of a precursor using agents like lithium aluminum hydride (LAH), and subsequent intramolecular cyclization to form the characteristic seven-membered ring.[6]

Figure 3. Generalized synthetic workflow for benzoxazepine derivatives.

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of these compounds. For instance, in the context of anticancer activity, the presence of the p-nitrobenzenesulfonyl group has been shown to be critical for high potency.[11] Furthermore, substitutions at the C-7 position of the benzene ring with electron-withdrawing groups, including the nitro group, have been shown to be more effective than identical substitutions at the C-8 position.[1]

Future Directions and Conclusion

7-Nitro-benzoxazepine derivatives represent a versatile and potent class of molecules with significant therapeutic potential, particularly in the fields of oncology and neuroprotection. Their demonstrated ability to induce apoptosis in cancer cells and protect neurons from damage warrants further investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways responsible for their biological effects.

-

In Vivo Efficacy: Progressing promising lead compounds into preclinical animal models to evaluate their efficacy and safety in a whole-organism context. In vivo studies have already shown that active compounds can cause a significant reduction in tumor volume in MCF-7 xenograft models.[6]

References

-

Nakamura, H., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-92. [Link]

-

Geronikaki, A., et al. (2008). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Bioorganic & Medicinal Chemistry, 16(13), 6504-13. [Link]

-

Converso, A., et al. (2011). benzoxazepin-purines With Antitumour Activity: The Chiral Switch From (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl). European Journal of Medicinal Chemistry, 46(1), 356-61. [Link]

-

Caccuri, A. M., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of Biological Chemistry, 280(28), 26397-405. [Link]

-

Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-9. [Link]

-

Kozikowski, A. P., et al. (1997). Synthesis and Biology of a 7-Nitro-2,1,3-benzoxadiazol-4-yl Derivative of 2-Phenylindole-3-acetamide: A Fluorescent Probe for the Peripheral-Type Benzodiazepine Receptor. Journal of Medicinal Chemistry, 40(16), 2435-2439. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Identification of Some Benzoxazepines as Anticancer Agents Inducing Cancer Cell Apoptosis. Molecules, 26(16), 4983. [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. Crystals, 11(8), 949. [Link]

-

Naif, O. A. (2012). Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,-Benzoxadiazole -4-Yl) Amino Benzoate. Journal of Al-Nahrain University, 15(1), 1-12. [Link]

-

Wang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5434. [Link]

-

Das, D., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200542. [Link]

-

Estevez-Souto, V., et al. (2010). Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. Bioorganic & Medicinal Chemistry Letters, 20(1), 140-144. [Link]

-

Reddy, T. S., et al. (2012). A new, simple and efficient method for the synthesis of tricyclic[4][10]oxazolo[3,2-d][10][12]benzoxazepine,[4][10]oxazino[3,2-d][10][12]benzoxazepine, pyrimido[1,2-d][10][12]benzoxazepine and their derivatives. Tetrahedron Letters, 53(32), 4120-4124. [Link]

-

Kumar, D., et al. (2010). Anti-tumor activity of a new series of benzoxazepine derivatives in breast cancer. Bioorganic & Medicinal Chemistry, 18(1), 365-71. [Link]

-

PubChem. 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. [Link]

-

Lason, W. (2004). Neuroprotective effects of some newer and potential antiepileptic drugs. Pharmacological Reports, 56(5), 553-60. [Link]

-

Al-Ostath, O. A., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[12][13]imidazo[1,2-d][10][12]oxazepine and Benzo[f]benzo[12][13]oxazolo[3,2-d][10][12]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 1633-1647. [Link]

-

El-Gamal, M. I., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8049. [Link]

-

Kumar, A., et al. (2021). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4072. [Link]

-

Beghi, E., et al. (2001). Flunitrazepam, a 7-nitro-1,4-benzodiazepine That Is Unable to Bind to the Indole-Benzodiazepine Site of Human Serum Albumin. Journal of Pharmaceutical Sciences, 90(4), 447-55. [Link]

-

Caccia, S., et al. (1982). Antileptazol activity and kinetic of CP 1414 S (7-nitro-2-amino-5-phenyl-3-H-,1,5-benzodiazepine-4-one) in the rat and mouse. European Journal of Drug Metabolism and Pharmacokinetics, 7(2), 93-7. [Link]

-

Alqasoumi, S. I., et al. (2023). Benzoxazole derivatives with anti-inflammatory potential. Saudi Pharmaceutical Journal, 31(1), 125-139. [Link]

-

Das, D., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ChemMedChem, 18(5), e202200542. [Link]

-

Al-Abdullah, E. S., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 14(11), 2209-2226. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. New (RS)-benzoxazepin-purines with antitumour activity: The chiral switch from (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-tumor activity of a new series of benzoxazepine derivatives in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Preclinical Safety Assessment of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Abstract

This technical guide addresses the critical need for toxicity and safety data for the novel chemical entity, 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. As of the date of this publication, no public domain data exists for this specific compound. This document provides a comprehensive framework for its toxicological evaluation, leveraging data from the structurally analogous compound, 7-nitro-2H-1,4-benzoxazin-3(4H)-one, and established principles of toxicology for nitroaromatic compounds. We present a tiered, field-proven strategy for risk assessment, encompassing initial computational and in vitro screening to definitive in vivo studies. Detailed, step-by-step protocols for key assays, including cytotoxicity, genotoxicity, and acute oral toxicity, are provided to guide researchers and drug development professionals in establishing a robust safety profile for this and similar novel molecules.

Introduction: The Challenge of Novel Compound Safety Profiling

The compound this compound represents a novel chemical scaffold with potential applications in medicinal chemistry and agrochemicals. However, its progression through any development pipeline is contingent upon a thorough understanding of its safety and toxicity profile. In the absence of direct empirical data, a predictive and systematic approach is essential.

This guide is structured to provide a logical, causality-driven pathway for the toxicological assessment of this molecule. We will first review the known hazards of a close structural analogue and the broader class of nitroaromatic compounds to establish a baseline of potential concern. Subsequently, we will detail a multi-tiered experimental workflow designed to efficiently and rigorously characterize the compound's safety, from early-stage screening to regulatory-standard assays.

Surrogate Compound Analysis: 7-nitro-2H-1,4-benzoxazin-3(4H)-one

To inform our predictive assessment, we consider the known data for 7-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS 81721-86-0), an analogue differing by a single methylene unit in the oxazine ring. According to its Globally Harmonized System (GHS) classification, this compound presents multiple hazards.[1]

Table 1: GHS Hazard Classification for 7-nitro-2H-1,4-benzoxazin-3(4H)-one [1]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

This profile suggests that this compound may exhibit similar irritant and acute toxicity properties. The primary routes of concern for exposure would be oral, dermal, and inhalation.

Class-Specific Concerns: The Nitroaromatic Moiety

The presence of a nitroaromatic group is a significant structural alert for potential genotoxicity.[2][3] Many compounds in this class are known to be mutagenic, often requiring metabolic activation via nitroreduction to electrophilic intermediates that can form DNA adducts.[2][4] This mechanism is a primary driver for the carcinogenicity of several nitroaromatic compounds.[3] Therefore, a critical pillar of our proposed safety evaluation will be a thorough assessment of the mutagenic and clastogenic potential of the target compound.

A Phased Strategy for Toxicological Evaluation

A successful preclinical safety program de-risks a compound by identifying potential liabilities early, saving time and resources.[5][6] We propose a tiered approach, beginning with rapid, high-throughput in vitro assays and progressing to more complex and resource-intensive studies as confidence in the compound's safety grows.

Figure 1: A tiered workflow for preclinical safety assessment.

Tier 1: Early In Vitro Screening

The initial phase focuses on establishing basic viability parameters and pharmacokinetic properties. These assays are crucial for designing subsequent, more definitive studies.[7][8]

General Cytotoxicity Assay

Rationale: Determining the concentration range at which the compound causes cell death is the first step in experimental toxicology.[9] The MTT assay is a rapid, colorimetric method to measure cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).

ADME Profiling

Rationale: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its in vivo behavior.[7][8][10] Early in vitro ADME assays can identify liabilities like poor stability or high metabolic clearance.[11][12]

Table 2: Key In Vitro ADME Assays

| Parameter | Assay | Rationale & Methodology |

| Solubility | Kinetic Solubility Assay | Determines the solubility in aqueous buffer, which impacts oral absorption. Measured by nephelometry or UV-Vis spectroscopy. |

| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Predicts passive diffusion across the intestinal barrier. A donor plate with the compound is placed over an acceptor plate separated by an artificial membrane, and the amount of compound in the acceptor plate is quantified. |

| Metabolic Stability | Liver Microsome Stability Assay | Assesses the rate of metabolism by cytochrome P450 enzymes. The compound is incubated with liver microsomes, and its disappearance over time is monitored by LC-MS/MS.[11] |

| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of compound bound to plasma proteins, which affects its distribution and availability to target tissues. The compound is dialyzed against plasma, and concentrations in the buffer and plasma compartments are measured. |

Tier 2: Genotoxicity Assessment

This is the most critical stage of evaluation due to the structural alert of the nitroaromatic group. Regulatory agencies typically require a standard battery of two in vitro genotoxicity tests.[13]

Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used method to detect a compound's potential to cause gene mutations.[14][15][16] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, testing for the compound's ability to cause reverse mutations.[15][17]

Experimental Protocol: Ames Test (Plate Incorporation Method) [14][17][18]

-

Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538).

-

Metabolic Activation: Prepare two sets of experiments: one with and one without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Treatment: In a test tube, combine 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or phosphate buffer.

-

Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex briefly, and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Figure 2: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Mammalian Cell Micronucleus Test

Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[19][20][21] It is a standard follow-up to the Ames test to assess genotoxicity in a mammalian cell system.[22][23]

Experimental Protocol: In Vitro Micronucleus Assay [19][21][22]

-

Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) and treat with several concentrations of the test compound, based on the prior cytotoxicity assay. Include treatments with and without S9 metabolic activation.

-

Exposure: Treat cells for a short period (3-6 hours) followed by a recovery period, or for a continuous period of ~24 hours.

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[20]

-

Harvest and Fixation: Harvest the cells by centrifugation, treat with a hypotonic solution, and fix them.[21]

-

Staining and Slide Preparation: Drop the cell suspension onto microscope slides and stain with a DNA-specific dye (e.g., Giemsa or acridine orange).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Tier 3: In Vivo Acute Systemic Toxicity

Rationale: If the in vitro data does not reveal significant liabilities, the next step is to assess acute toxicity in a whole animal model. This provides data on systemic effects and helps determine the GHS classification for acute toxicity.[24] The OECD provides several guidelines for this purpose.[25][26][27][28]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) [24][25]

-

Animal Selection: Use a single sex (typically female rats) as they are often slightly more sensitive.

-

Dosing: Administer the compound orally by gavage to a group of 3 animals in a stepwise procedure using defined doses (e.g., 5, 50, 300, 2000 mg/kg).

-

Stepwise Procedure: The outcome of the first step determines the next.

-

If mortality occurs at the starting dose, the dose for the next step is lowered.

-

If no mortality occurs, the dose is increased for the next step.

-

-

Observation: Observe animals closely for the first 24 hours and then daily for a total of 14 days for signs of toxicity and mortality. Record body weight changes.

-

Pathology: Conduct a gross necropsy on all animals at the end of the study.

-

Classification: The results allow the substance to be classified into one of the GHS categories for acute oral toxicity.

Table 3: Hypothetical Acute Oral Toxicity Results (OECD 423)

| Step | Starting Dose (mg/kg) | Number of Animals | Outcome (Mortality within 24h) | Next Step |

| 1 | 300 | 3 | 0/3 | Dose at 2000 mg/kg |

| 2 | 2000 | 3 | 2/3 | Stop test |

| Result | Based on the outcome, the compound would be classified under GHS Category 4 (300 < LD₅₀ ≤ 2000 mg/kg), aligning with the hazard profile of its analogue. |

Conclusion and Forward Look

This guide provides a robust, scientifically grounded framework for initiating the safety and toxicity assessment of this compound. By leveraging data from a structural analogue and adhering to internationally recognized testing guidelines, researchers can systematically build a comprehensive safety profile. The initial focus must be on evaluating the genotoxic potential due to the presence of the nitroaromatic moiety. Positive findings in the Tier 2 genotoxicity assays would be a significant barrier to further development and would necessitate a thorough investigation of the underlying mechanism. Negative results, coupled with an acceptable acute toxicity profile, would provide the confidence needed to advance the compound into more detailed preclinical studies.

References

-

BioSolveIT GmbH. (n.d.). ADME Properties in Drug Discovery. BioSolveIT. Retrieved February 15, 2026, from [Link]

-

Bu, Q., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Retrieved February 15, 2026, from [Link]

-

TME Scientific. (n.d.). In Vitro Toxicology Assays. TME Scientific. Retrieved February 15, 2026, from [Link]

-

Jadhav, P. D., & Gaikwad, M. S. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Retrieved February 15, 2026, from [Link]

-

National Toxicology Program. (2001). OECD Test Guideline 423. NIH. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Ames test. Wikipedia. Retrieved February 15, 2026, from [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. NIH. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Scribd. Retrieved February 15, 2026, from [Link]

-

Kumar, V., et al. (n.d.). ADME Profiling in Drug Discovery and Development: An Overview. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Retrieved February 15, 2026, from [Link]

-

Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. Retrieved February 15, 2026, from [Link]

-

Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. Retrieved February 15, 2026, from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Retrieved February 15, 2026, from [Link]

-

Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. Retrieved February 15, 2026, from [Link]

-

OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. OECD. Retrieved February 15, 2026, from [Link]

-

Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Retrieved February 15, 2026, from [Link]

-

Kammann, U. K. R., & Goldenstein, N. I. (2019). Genotoxicity of nitroaromatic compounds in zebrafish embryos. ResearchGate. Retrieved February 15, 2026, from [Link]

-

de Souza, C. P., et al. (2015). Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter Collected from Urban Areas of Rio de Janeiro (Brazil). PMC. Retrieved February 15, 2026, from [Link]

-

News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Retrieved February 15, 2026, from [Link]

-

Sygnature Discovery. (n.d.). In vitro ADME & Physicochemical Profiling. Sygnature Discovery. Retrieved February 15, 2026, from [Link]

-

Raza, H. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. PubMed. Retrieved February 15, 2026, from [Link]

-

Labcorp. (n.d.). In vitro toxicology nonclinical studies. Labcorp. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (n.d.). The impact of early ADME profiling on drug discovery and development strategy. Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Bu, Q., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. PubMed. Retrieved February 15, 2026, from [Link]

-

Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved February 15, 2026, from [Link]

-

Bu, Q., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. Retrieved February 15, 2026, from [Link]

-

Bonassi, S., et al. (n.d.). The In Vitro Micronucleus Assay and FISH Analysis. Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

BB FABRICATION. (n.d.). SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]

-

Molbase. (n.d.). 81721-86-0(7-NITRO-2H-1,4-BENZOXAZIN-3(4H)-ONE) Product Description. Molbase. Retrieved February 15, 2026, from [Link]

-

Hou, J., et al. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. Retrieved February 15, 2026, from [Link]

-

Yan, G., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. Retrieved February 15, 2026, from [Link]

Sources

- 1. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | C8H6N2O4 | CID 2763830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 6. news-medical.net [news-medical.net]

- 7. researchgate.net [researchgate.net]

- 8. biosolveit.de [biosolveit.de]

- 9. kosheeka.com [kosheeka.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. labcorp.com [labcorp.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. criver.com [criver.com]

- 20. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 23. The In Vitro Micronucleus Assay and FISH Analysis | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. scribd.com [scribd.com]

- 28. oecd.org [oecd.org]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 7-Nitro-Benzoxazepin-5(2H)-one Derivatives

Introduction: The Rationale for a Microwave-Centric Approach

Benzoxazepine scaffolds are privileged structures in drug discovery, forming the core of various biologically active agents. The introduction of a nitro group (NO2) can significantly modulate a molecule's pharmacokinetic properties and can act as a pharmacophore or a precursor for further functionalization.[1] The nitro group is a strong electron-withdrawing moiety that can enhance interactions with biological targets and is found in numerous antineoplastic, antibiotic, and antiparasitic agents.[1]

Traditional synthesis of such heterocyclic systems often involves prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption.[2] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. Unlike conventional heating which relies on slow heat transfer through conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[3][4] This energy transfer occurs through two primary mechanisms: dipolar polarization and ionic conduction.[5][6]

-

Dipolar Polarization: Polar molecules, like many organic reactants and solvents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[6]

-

Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, causing collisions that generate heat.[3]

This "volumetric heating" results in a rapid temperature increase, often leading to spectacular rate enhancements, higher product yields, and cleaner reaction profiles.[7][8] This application note provides researchers with a detailed protocol to leverage these advantages for the synthesis of 7-nitro-benzoxazepin-5(2H)-one derivatives.

Reaction Principle and Mechanism

The described synthesis is a representative acid-catalyzed intramolecular cyclization. The reaction proceeds by reacting 2-(2-amino-4-nitrophenoxy)acetic acid with a dehydrating agent like polyphosphoric acid (PPA) under microwave irradiation.

General Reaction Scheme: Starting Material: 2-(2-amino-4-nitrophenoxy)acetic acid Product: 7-nitro-3,4-dihydrobenzo[b][5][9]oxazepin-5(2H)-one

The proposed mechanism involves the initial protonation of the carboxylic acid by PPA, followed by an intramolecular electrophilic attack by the activated carbonyl carbon onto the benzene ring. A subsequent dehydration step leads to the formation of the seven-membered ring. Microwave energy efficiently heats the polar intermediates and facilitates the high activation energy steps of cyclization and dehydration, drastically shortening the time required compared to conventional heating.

Caption: Proposed mechanism for the synthesis of 7-nitro-benzoxazepin-5(2H)-one.

Detailed Experimental Protocol

This protocol is designed for a dedicated microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

-

Reagents:

-

2-(2-amino-4-nitrophenoxy)acetic acid (≥98% purity)

-

Polyphosphoric acid (PPA)

-

Ethyl acetate (ACS grade)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

-

Equipment:

-

Monowave Microwave Synthesis Reactor

-

10 mL microwave process vial with a magnetic stir bar

-

Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)

-

Rotary evaporator

-

Melting point apparatus

-

Analytical balance

-

-

Analysis:

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

NMR spectrometer (¹H and ¹³C NMR)

-

Mass spectrometer (MS)

-

Step-by-Step Synthesis Procedure

Caption: Step-by-step workflow for microwave-assisted synthesis.

-

Preparation: Place 2-(2-amino-4-nitrophenoxy)acetic acid (1.0 mmol, 212 mg) and polyphosphoric acid (~2 g) into a 10 mL microwave process vial equipped with a magnetic stir bar.

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes with continuous stirring.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the viscous reaction mixture into a beaker containing ice-water (~50 mL).

-

Neutralization: Stir the aqueous suspension until the PPA is fully dissolved. Slowly neutralize the solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 7-nitro-3,4-dihydrobenzo[b][5][9]oxazepin-5(2H)-one.

Characterization

The final product should be characterized to confirm its identity and purity. Expected data includes:

-

¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the aromatic and aliphatic protons of the benzoxazepinone core.

-

¹³C NMR (CDCl₃, 100 MHz): Signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

-

MS (ESI+): A peak corresponding to [M+H]⁺.

-

Melting Point: A sharp melting point range indicating high purity.

Results and Discussion: The Microwave Advantage

The application of microwave synthesis provides a significant improvement over conventional heating methods for this type of cyclization. The direct and efficient energy transfer allows the reaction to reach the required activation energy much faster.[6]

| Parameter | Microwave-Assisted Method | Conventional Heating Method |

| Reaction Time | 10 minutes | 4-6 hours |

| Temperature | 120 °C | 120 °C |

| Typical Yield | 85-95% | 60-70% |

| Energy Input | Lower, targeted heating | Higher, bulk heating |

| Work-up | Cleaner reaction, simpler purification | More side products, extensive purification |

This table provides a comparative summary based on typical outcomes for similar heterocyclic syntheses.[2][7]

The choice of a high-boiling polar solvent or, in this case, a viscous acid that absorbs microwave energy, is crucial for the success of the reaction. PPA serves as both the catalyst and a microwave-absorbing medium, facilitating the rapid temperature increase necessary for the reaction. The significant reduction in reaction time from hours to minutes not only increases throughput but also minimizes the potential for thermal decomposition of the starting material and product, leading to higher purity and yield.[10]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Incomplete reaction. - Insufficient heating. - Degradation of material. | - Increase reaction time in 2-minute increments. - Increase temperature by 10°C. - Ensure starting material is pure and dry. |

| Incomplete Reaction | - Reaction time is too short. - Temperature is too low. | - Monitor reaction by TLC. Increase irradiation time until starting material spot disappears. - Increase reaction temperature. |

| Formation of Side Products | - Temperature is too high. - Reaction time is too long. | - Decrease reaction temperature by 10-20°C. - Optimize reaction time carefully using TLC monitoring. |

| Difficulty in Work-up | - Incomplete neutralization. - Emulsion during extraction. | - Ensure pH is fully neutralized to 7-8 before extraction. - Add brine solution to the separatory funnel to break the emulsion. |

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 7-nitro-benzoxazepin-5(2H)-one derivatives. The protocol offers dramatically reduced reaction times, excellent yields, high product purity, and operational simplicity.[11] By leveraging the principles of microwave chemistry, researchers can accelerate the synthesis of novel heterocyclic compounds, facilitating faster progress in medicinal chemistry and drug development programs.[9] The synthesized benzoxazepine derivatives are valuable intermediates for creating libraries of compounds for screening against various biological targets, including cancer and microbial pathogens.[12][13]

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.

- Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.

- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.

- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- Theory of Microwave Heating for Organic Synthesis. CEM Corporation.

- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. Journal of Pharmaceutical Negative Results.

- Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Scielo.

- Microwave Assisted Synthesis of Dibenzoxazepines. Scite.ai.

- Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives. ResearchGate.

- Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher.

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate.

-

Microwave-assisted synthesis of novel[5][9] oxazine derivatives as potent anti- bacterial and antioxidant agents. Arkivoc. Available from:

- Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF. ResearchGate.

- Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate.

- Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI.

-

Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[7][9]imidazo[1,2-d][5][9]oxazepine and Benzo[f]benzo[7][9]oxazolo[3,2-d][5][9]oxazepine Derivatives. SciELO. Available from:

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar.

- Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ajrconline.org [ajrconline.org]

- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 4. ijrpas.com [ijrpas.com]

- 5. mdpi.com [mdpi.com]

- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 7. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

Application Notes and Protocols: Preparation of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one for In Vitro Assays

Introduction

The accurate and reproducible in vitro evaluation of novel chemical entities is the bedrock of modern drug discovery. The biological activity of a test compound is intrinsically linked to its proper handling, dissolution, and delivery to the biological target in a manner that is both effective and non-toxic to the assay system.[1] This is particularly critical for compounds with limited aqueous solubility, a common characteristic of many small molecules in discovery pipelines.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one for in vitro assays. The protocols outlined herein are designed to ensure the integrity of the compound and the reliability of the resulting biological data. We will delve into the synthesis of the parent scaffold, the crucial steps of compound characterization, solubility determination, stock solution preparation, and finally, the quality control measures necessary to validate the compound's suitability for screening.

Synthesis of the Benzoxazepine Scaffold

The 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including potential as anti-cancer agents.[2] The synthesis of the 7-nitro derivative can be achieved through established synthetic routes, often involving cyclization reactions. While various methods exist for the synthesis of benzoxazepines, a common approach involves the reaction of appropriate precursors under conditions that facilitate ring closure.[3] The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating agent.[4][5]

It is important to note that the conditions of nitration, such as temperature and the composition of the acid mixture, must be carefully controlled to ensure the desired regioselectivity and to avoid the formation of multiple nitrated byproducts.[6]

Compound Characterization and Quality Control

Before proceeding with biological assays, it is imperative to thoroughly characterize the synthesized this compound to confirm its identity, purity, and integrity.[7] This is a critical quality control step to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.[7][8]

Recommended Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of any organic impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the compound and confirm its molecular weight.[7] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems are typically employed.[7][9]

-

High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass measurement, further confirming the elemental composition.

-

Melting Point: As a preliminary indicator of purity.

A purity level of >95% is generally considered acceptable for most in vitro screening campaigns.

Solubility Determination: A Critical First Step

Aqueous solubility is a key physicochemical property that dictates the bioavailability and deliverability of a compound in biological systems.[10] Poor aqueous solubility can lead to compound precipitation in assay media, resulting in inaccurate and unreliable data.[1] Therefore, determining the solubility of this compound in various solvents is a crucial prerequisite.

Two main types of solubility testing are relevant in this context: kinetic and thermodynamic solubility.[11]

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when diluted into an aqueous buffer. This is often more relevant for high-throughput screening (HTS) applications.[10][11]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent.[11]

Protocol for Kinetic Solubility Assessment

This protocol provides a general framework for determining the kinetic solubility of the title compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (clear bottom)

-

Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

-

Prepare a high-concentration stock solution: Accurately weigh a small amount of the compound and dissolve it in DMSO to prepare a 10 mM stock solution.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

-

Mixing: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the PBS plate. This will result in a final DMSO concentration of 1%.

-

Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours), and then measure the absorbance at 620 nm to assess for precipitation (turbidity).

-

Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

| Parameter | Description |

| Compound Concentration Range | e.g., 1 µM to 200 µM |

| Final DMSO Concentration | Typically ≤ 1% to avoid solvent toxicity in cell-based assays |

| Aqueous Medium | PBS, pH 7.4 or specific assay buffer |

| Incubation Time | 1-2 hours at room temperature |

| Detection Method | Nephelometry or UV-Vis spectrophotometry (turbidity) |

Preparation of Stock Solutions for In Vitro Assays

The standard practice for preparing water-insoluble compounds for in vitro assays is to first create a concentrated stock solution in an organic solvent, which is then serially diluted into the aqueous assay medium.[1]

Solvent Selection

The choice of solvent is critical and should meet the following criteria:

-

High solubilizing power for the compound.

-

Miscibility with aqueous assay buffers.

-

Low toxicity to the biological system at the final working concentration.

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its excellent solubilizing properties and relatively low toxicity at concentrations typically used in in vitro assays (≤ 1%).[12]

Protocol for Stock Solution Preparation and Storage

Materials:

-

This compound powder

-

Anhydrous DMSO, cell culture grade

-

Sterile, amber-colored microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, but care should be taken to avoid degradation.[12]

-

Storage: Aliquot the stock solution into smaller volumes in amber-colored tubes to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C for long-term stability.

Stability Assessment of Stock Solutions

It is crucial to ensure that the compound remains stable in the stock solution under the chosen storage conditions. Stability can be affected by factors such as temperature, light, and repeated freeze-thaw cycles.[13]

Protocol for Freeze-Thaw Stability Assessment

Procedure:

-

Initial Analysis: Immediately after preparation, analyze an aliquot of the stock solution by LC-MS to determine the initial purity and concentration.

-

Freeze-Thaw Cycles: Subject another aliquot to a series of freeze-thaw cycles (e.g., 3-5 cycles), where the sample is frozen at -20°C or -80°C and then thawed to room temperature.

-

Final Analysis: After the final thaw, re-analyze the aliquot by LC-MS.

-

Comparison: Compare the purity and concentration of the cycled aliquot to the initial analysis. A significant decrease in purity or concentration indicates instability.

| Parameter | Condition | Acceptance Criteria |

| Freeze-Thaw Cycles | 3-5 cycles (-20°C to RT) | < 5% degradation |

| Short-Term Stability | 24 hours at Room Temperature | < 5% degradation |

| Long-Term Storage | 1 month at -20°C and -80°C | < 5% degradation |

Preparation of Working Solutions for In Vitro Assays

The final step is the preparation of the working solutions by diluting the stock solution into the appropriate aqueous assay buffer or cell culture medium.

Best Practices for Preparing Working Solutions:

-

Serial Dilution: Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.

-

Avoid Shock Precipitation: When diluting the DMSO stock into the aqueous buffer, add the DMSO solution to the buffer while vortexing or mixing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.

-